molecular formula C8H10IN B1654962 3-Iodo-2,4,6-trimethylpyridine CAS No. 29976-58-7

3-Iodo-2,4,6-trimethylpyridine

Cat. No. B1654962
CAS RN: 29976-58-7
M. Wt: 247.08
InChI Key: CERXBESCMZGILC-UHFFFAOYSA-N
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Description

3-Iodo-2,4,6-trimethylpyridine is a derivative of 2,4,6-Trimethylpyridine . It has a molecular weight of 247.08 .


Synthesis Analysis

The synthesis of this compound involves a modification of the established synthesis of 2,4,6-triiodo-3,5-dimethylphenol in the presence of bis(2,4,6-trimethylpyridine)iodo(I) hexafluorophosphate .


Molecular Structure Analysis

The molecular structure of this compound has been computed using accurate quantum chemical methods . The InChI code for this compound is 1S/C8H10IN/c1-5-4-6(2)10-7(3)8(5)9/h4H,1-3H3 .


Chemical Reactions Analysis

2,4,6-Trimethylpyridine, a pyridine derivative, can react with trifluoroiodomethane in cyclopentane solution to afford a 1:1 complex . When 2,4,6-trimethylpyridine was used in reactions, the three evenly-distributed methyl groups were oxidized simultaneously to form 2,4,6-pyridine tricarboxylate .


Physical And Chemical Properties Analysis

This compound is a liquid . The pK of 2,4,6-Trimethylpyridine, a related compound, is 7.4 .

Mechanism of Action

The exact mechanism of action of 3-Iodo-2,4,6-trimethylpyridine is not well understood. However, it is believed to act as a nucleophile in organic reactions due to the presence of the iodine atom. The iodine atom is electron-rich and can easily form a bond with electron-deficient atoms or molecules. This property makes this compound a useful reagent in organic synthesis.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, it is known to be a halogenated pyridine derivative that can potentially have toxic effects on living organisms. Therefore, caution should be taken when handling this compound in the laboratory.

Advantages and Limitations for Lab Experiments

One advantage of using 3-Iodo-2,4,6-trimethylpyridine in lab experiments is its unique properties as a halogenated pyridine derivative. It can act as a nucleophile in organic reactions and can be used as a reagent and intermediate in the synthesis of various organic compounds. However, one limitation is its potential toxicity to living organisms. Therefore, proper safety precautions should be taken when handling this compound in the laboratory.

Future Directions

There are several future directions for the research and development of 3-Iodo-2,4,6-trimethylpyridine. One direction is the synthesis of new halogenated pyridine derivatives with improved properties for use in organic synthesis. Another direction is the study of the biochemical and physiological effects of this compound on living organisms. This could potentially lead to the development of new drugs or treatments for various diseases. Finally, the use of this compound in coordination chemistry and the preparation of metal complexes could also be an area of future research.

Scientific Research Applications

3-Iodo-2,4,6-trimethylpyridine is widely used as a reagent and intermediate in the synthesis of various organic compounds. It is used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This compound is also used as a ligand in coordination chemistry and as a precursor for the preparation of metal complexes. In addition, it is used in the synthesis of fluorescent dyes and as a starting material for the preparation of other halogenated pyridine derivatives.

Safety and Hazards

The safety data sheet for 2,4,6-Trimethylpyridine, a related compound, indicates that it is flammable and harmful if swallowed or inhaled. It is toxic in contact with skin and causes skin and eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

3-iodo-2,4,6-trimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10IN/c1-5-4-6(2)10-7(3)8(5)9/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CERXBESCMZGILC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1I)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501305828
Record name 3-Iodo-2,4,6-trimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501305828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

29976-58-7
Record name 3-Iodo-2,4,6-trimethylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29976-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-2,4,6-trimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501305828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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